![molecular formula C20H18FN3O4 B4684742 3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)
3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide
Overview
Description
3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide, also known as AFN-1252, is a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR) and has been identified as a promising candidate for the treatment of bacterial infections.
Mechanism of Action
3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide inhibits bacterial ENR by binding to the enzyme's active site and preventing the reduction of β-ketoacyl-ACP substrates. This leads to the accumulation of fatty acid intermediates, which disrupt bacterial cell membrane integrity and ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and does not affect the growth of human cells. In vivo studies have demonstrated that this compound is well-tolerated in mice and rats, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide in lab experiments is its high potency and specificity for bacterial ENR, which allows for the selective inhibition of bacterial growth without affecting mammalian cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for the development and application of 3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide. One area of interest is the use of this compound in combination with other antibiotics to enhance their efficacy against bacterial infections. Another potential application is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, this compound may have potential as a topical treatment for skin infections or as a prophylactic agent to prevent bacterial infections in high-risk populations.
Scientific Research Applications
3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide has been extensively studied for its antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. It has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. This compound has been found to be more potent than other ENR inhibitors, such as triclosan and triclocarban.
properties
IUPAC Name |
(Z)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-[(4-fluorophenyl)methyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-18-9-14(4-7-17(18)28-12-19(23)25)8-15(10-22)20(26)24-11-13-2-5-16(21)6-3-13/h2-9H,11-12H2,1H3,(H2,23,25)(H,24,26)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSDIZNRPJYUJS-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=C(C=C2)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=C(C=C2)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.